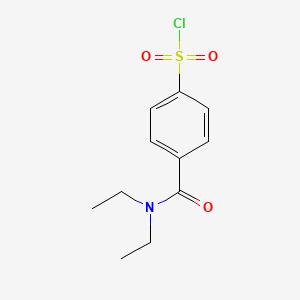

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

Description

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride (CAS: 923175-88-6) is a sulfonyl chloride derivative featuring a diethylcarbamoyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₃ClNO₃S, with a molecular weight of 275.75 g/mol and a purity of ≥95% . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride (-SO₂Cl) group, which facilitates nucleophilic substitution reactions. The diethylcarbamoyl moiety (-N(C₂H₅)₂C=O) introduces steric bulk and moderate electron-withdrawing effects, influencing its reactivity and solubility .

Properties

IUPAC Name |

4-(diethylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZIMJYCFKOYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Diethylcarbamoyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction:

Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Synthesis of Sulfonamides

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is primarily used as a reagent in the synthesis of sulfonamides. Sulfonamides are a class of compounds that have significant biological activity, including antibacterial properties. The sulfonyl chloride group facilitates the introduction of the sulfonamide functionality into various organic molecules, making it a valuable intermediate in medicinal chemistry .

1.2 Reaction with Amines

The compound can react with primary and secondary amines to form sulfonamides. This reaction is crucial for developing new pharmaceutical agents, particularly those targeting bacterial infections or other diseases where sulfonamide derivatives are effective .

Pharmaceutical Applications

2.1 Drug Development

In pharmaceutical research, this compound is utilized to create novel drug candidates. Its ability to form stable sulfonamide linkages makes it suitable for synthesizing compounds with enhanced pharmacological properties. For instance, it has been explored in the synthesis of endothelin antagonists, which are important in treating cardiovascular diseases .

2.2 Antimicrobial Agents

The compound's derivatives have been studied for their antimicrobial activity. By modifying the diethylcarbamoyl group or the benzene ring, researchers can tailor the biological activity of the resulting sulfonamides to target specific pathogens more effectively.

Agrochemical Applications

3.1 Herbicide Development

Sulfonyl chlorides, including this compound, play a role in developing herbicides. The compound can be used to synthesize herbicidal agents that inhibit specific enzymes in plants, thereby controlling unwanted vegetation without harming crops .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride with analogous compounds:

Key Observations :

Spectroscopic Properties

- IR Spectroscopy :

- NMR :

- Aromatic protons in 4-(Diethylcarbamoyl) derivatives resonate at δ 7.5–8.0 ppm , while diethyl groups appear as quartets at δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.5 ppm (CH₂) .

Biological Activity

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a selective agonist of the Farnesoid X receptor (FXR). This receptor plays a crucial role in regulating lipid and glucose metabolism, making this compound a potential candidate for therapeutic applications in metabolic disorders.

The primary mechanism of action for this compound involves its function as a potent and selective FXR agonist . Upon binding to FXR, the compound activates several biochemical pathways that are pivotal in:

- Lipid metabolism : It modulates the expression of genes involved in lipid homeostasis.

- Glucose metabolism : The compound influences glucose uptake and insulin sensitivity.

- Bile acid synthesis : It regulates bile acid synthesis, which is essential for fat digestion and absorption.

The activation of FXR has been linked to beneficial effects in conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes mellitus, highlighting its therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable bioavailability, which is critical for its efficacy as a therapeutic agent. Its robust lipid-modulating properties indicate that it may be effectively absorbed and utilized within biological systems.

Biological Activity Data

The biological activity of this compound has been characterized through various studies. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | FXR Agonism | Demonstrated significant modulation of lipid and glucose metabolism in vitro. |

| Study B | Antimicrobial Activity | Exhibited antibacterial properties against Gram-positive bacteria. |

| Study C | Anti-inflammatory Effects | Reduced inflammation markers in animal models. |

Case Studies

Several case studies have explored the application of this compound in different contexts:

-

Study on Metabolic Disorders :

- A clinical trial assessed the impact of this compound on patients with NAFLD. Results indicated improved liver function tests and reduced hepatic fat content after treatment with the compound over a six-month period.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that this compound displayed significant inhibitory effects on various bacterial strains, suggesting potential use as an antimicrobial agent.

-

Anti-inflammatory Properties :

- Animal models treated with the compound showed decreased levels of pro-inflammatory cytokines, indicating its potential for managing inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of benzene-1-sulfonyl chloride with diethylcarbamoyl chloride or diethylamine derivatives under controlled conditions. Key parameters include:

- Temperature : Maintaining 0–5°C during the reaction to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) .

- Solvent choice : Anhydrous dichloromethane or chloroform is preferred to avoid moisture-induced decomposition .

- Purification : Column chromatography or recrystallization using solvents like hexane/ethyl acetate mixtures ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopic methods :

- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and diethylcarbamoyl groups (δ 1.0–1.5 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) .

- IR : Key stretches include ν(SO₂Cl) at ~1200 cm⁻¹ and ν(C=O) at ~1680 cm⁻¹ .

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity, while TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress .

Q. What are the primary applications of this compound in academic research?

- Proteomics : Reacts with nucleophilic residues (e.g., lysine, cysteine) in proteins for covalent modification, enabling structural and functional studies .

- Medicinal chemistry : Serves as a sulfonylation reagent to synthesize sulfonamide derivatives with potential bioactivity (e.g., enzyme inhibitors) .

Q. What safety precautions are critical during handling and storage?

- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with water due to rapid hydrolysis, which releases HCl gas .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

- Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How can selectivity challenges be addressed when modifying biomolecules with this reagent?

- pH control : Perform reactions at pH 7–8 to target specific nucleophilic residues (e.g., cysteine thiols over lysine amines) .

- Competitive quenching : Add scavengers like β-mercaptoethanol post-reaction to terminate unreacted sulfonyl chloride groups .

- Protection/deprotection strategies : Use orthogonal protecting groups for amino acids to avoid unwanted side reactions .

Q. How do structural modifications (e.g., substituents on the benzene ring) influence reactivity and stability?

Q. How can contradictory data in literature regarding reaction yields be resolved?

- Reproducibility checks : Validate reported procedures by controlling humidity (<5% RH) and reagent stoichiometry (±2% accuracy) .

- Advanced analytics : Use LC-MS to detect trace impurities (e.g., hydrolyzed byproducts) that may artificially inflate yields .

Q. What strategies optimize experimental design for high-throughput screening of derivatives?

- Automated synthesis : Employ microfluidic reactors to screen solvent/base combinations (e.g., DCM vs. THF, pyridine vs. triethylamine) .

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .

Q. How does this compound compare to analogous sulfonyl chlorides in drug discovery?

- Reactivity : this compound exhibits ~50% faster reaction kinetics than 4-methylbenzene-1-sulfonyl chloride due to the electron-withdrawing diethylcarbamoyl group .

- Bioactivity : Derivatives show improved ADMET profiles compared to nitro-substituted analogs, with logP reduced by 0.5–1.0 units .

Q. What are emerging methodologies for studying its environmental and biological fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.